molecular formula C13H13ClN2O3 B2493791 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903562-23-1

5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2493791
CAS No.: 1903562-23-1
M. Wt: 280.71
InChI Key: FULFYPKFPSDKPA-UHFFFAOYSA-N
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Description

5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, propargylamine, and tetrahydrofuran.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloronicotinic acid with propargylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization: The intermediate is then subjected to cyclization with tetrahydrofuran under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features may allow it to interact with specific biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it functions as a receptor modulator, it may interact with the receptor to alter its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide derivative of nicotinic acid with various biological activities.

    5-chloronicotinic acid: A precursor in the synthesis of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.

    Propargylamine: A building block used in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chloro group, a propargyl moiety, and a tetrahydrofuran ring. These features may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-2-4-15-12(17)9-6-11(14)13(16-7-9)19-10-3-5-18-8-10/h1,6-7,10H,3-5,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULFYPKFPSDKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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